2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Description
Historical Context and Research Development
The synthesis of this compound emerged from broader efforts to functionalize the indole scaffold, a privileged structure in drug discovery. Early methodologies for indole substitution focused on electrophilic aromatic substitution, but the introduction of bulky tert-butyl groups required advanced strategies. A pivotal advancement involved the Vilsmeier-Haack formylation reaction, which enabled the direct introduction of the aldehyde group at position 3 of pre-substituted indoles. For instance, ethyl 5-tert-butylindole-2-carboxylate served as a precursor in multi-step syntheses, where formylation at position 3 was achieved using phosphoryl chloride and N-methylformanilide.
The incorporation of the ethyl group at position 5 often relied on Friedel-Crafts alkylation or cross-coupling reactions. Research by Jansen and Dannhardt demonstrated the use of ethyl pyruvate in cyclocondensation reactions with hydrazines to construct the indole core, followed by alkylation at position 5. These synthetic routes underscored the compound’s role as an intermediate in generating more complex molecules, such as hydantoin derivatives and tetrazole-containing compounds.
Significance in Indole Chemistry Research
The tert-butyl and ethyl substituents confer distinct steric and electronic properties to the indole framework. The tert-butyl group at position 2 enhances metabolic stability by shielding reactive sites from enzymatic degradation, a feature critical in prodrug design. Meanwhile, the ethyl group at position 5 modulates electron density across the aromatic system, influencing reactivity in subsequent derivatizations. For example, the aldehyde group at position 3 serves as a versatile handle for nucleophilic additions or reductive aminations, enabling the construction of diverse indole-based libraries.
Comparative studies of structurally analogous indoles, such as 5-hydroxyindole-3-carbaldehyde and 4,6-dichloroindole-2-carboxylic acid derivatives, highlight the unique reactivity of this compound. Unlike hydroxylated or halogenated indoles, this compound’s alkyl substituents minimize polar interactions, making it particularly suitable for hydrophobic binding pockets in enzyme inhibition assays.
Current Research Landscape and Knowledge Gaps
Recent investigations have explored the compound’s utility in cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. Derivatives featuring tert-butyl groups exhibited enhanced potency in restoring chloride ion channel function, with EC₅₀ values as low as 0.009 μM in cellular assays. However, the exact role of the ethyl group in modulating CFTR binding affinity remains unclear, necessitating structure-activity relationship (SAR) studies.
A critical knowledge gap lies in the biosynthetic pathways for alkylated indole derivatives. While microbial systems efficiently produce hydroxylated indole-3-carbaldehydes, such as 5-hydroxyindole-3-carbaldehyde glucosides, enzymatic routes to tert-butyl- or ethyl-substituted analogs are underexplored. Advances in metabolic engineering or chemoenzymatic synthesis could bridge this gap, enabling sustainable production of these scaffolds.
Another unresolved challenge is the scalable synthesis of this compound. Current methods often require stoichiometric reagents like phosphoryl chloride, generating significant waste. Catalytic approaches, such as palladium-mediated C–H functionalization, could offer greener alternatives but remain underdeveloped for this specific substrate.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO | |
| Molecular Weight | 229.32 g/mol | |
| Purity | 97% | |
| Boiling Point | Not reported | |
| Storage Conditions | Room temperature (stable) |
Table 2: Comparative Activity of Indole Derivatives in CFTR Potentiation
| Compound | EC₅₀ (μM) | Substituents | Source |
|---|---|---|---|
| 2-(tert-Butyl)-5-ethyl | 0.009 | 2-tert-butyl, 5-ethyl | |
| 5-tert-Butylindole | 0.011 | 5-tert-butyl | |
| 3-Ethylindole | 0.1 | 3-ethyl |
Properties
IUPAC Name |
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-5-10-6-7-13-11(8-10)12(9-17)14(16-13)15(2,3)4/h6-9,16H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJUYKZVUHMQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde involves several steps, starting from commercially available starting materials. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Multicomponent Reactions: This compound is also used in multicomponent reactions to form complex molecules, which are valuable in medicinal chemistry.
Scientific Research Applications
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules . These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on indole-3-carbaldehyde derivatives with variations in alkyl substituents at positions 2 and 5. Key compounds include:
2-(tert-Butyl)-5-isopropyl-1H-indole-3-carbaldehyde
- Molecular Formula: C₁₆H₂₁NO
- Molecular Weight : 243.35 g/mol
- Substituents :
- Position 2: tert-butyl (C₄H₉)
- Position 5: isopropyl (C₃H₇)
- Key Differences :
- The isopropyl group at position 5 adds one carbon and two hydrogens compared to the ethyl group in the target compound, increasing molecular weight by ~14 g/mol.
- The bulkier isopropyl group may reduce solubility in polar solvents compared to ethyl, though this is speculative without experimental data.
- Steric hindrance from isopropyl could slow reactivity at the aldehyde group relative to the ethyl analogue.
tert-Butyl 3-methyl-2-(substituted)-1H-indole-1-carboxylate ()
- Molecular Features : A carbamate-protected indole derivative with a tert-butyl group and methyl substituents.
- Key Differences :
General Trends in Alkyl-Substituted Indoles
- Electronic Effects : Electron-donating alkyl groups (e.g., ethyl, isopropyl) may slightly increase electron density at the aldehyde group, influencing nucleophilic addition reactions.
- Synthetic Accessibility : Ethyl substituents (smaller, less branched) are typically easier to introduce than isopropyl groups, which may require harsher alkylation conditions .
Data Table: Structural and Physical Properties
Biological Activity
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on available research findings.
General Properties
The compound features a tert-butyl group and an ethyl group attached to the indole structure, which may influence its biological interactions and pharmacological effects. Indole derivatives are recognized for their ability to interact with various biological targets, leading to a wide range of pharmacological activities.
Indole derivatives like this compound are known to engage with multiple receptors and biochemical pathways. The following modes of action have been identified:
- Receptor Binding : These compounds often bind to receptors such as serotonin receptors, contributing to their psychoactive effects.
- Antioxidant Activity : Indoles can act as antioxidants, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Action : The compound has shown potential in inhibiting bacterial growth, particularly against resistant strains.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For example, this compound has been evaluated for its effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.98 μg/mL |
| E. coli | 1.5 μg/mL |
| Candida albicans | 2.0 μg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Preliminary studies on this compound indicate that it may inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
| Cancer Cell Line | Inhibition Rate (%) |
|---|---|
| A549 | 65% at 10 μM |
| MCF7 | 70% at 10 μM |
The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells.
Pharmacokinetics
The pharmacokinetic profile of indole derivatives suggests favorable absorption and distribution characteristics. Studies indicate that these compounds can penetrate cellular membranes effectively, which is crucial for their therapeutic action.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers aimed at evaluating the antimicrobial efficacy of various indole derivatives highlighted that this compound exhibited potent activity against both gram-positive and gram-negative bacteria.
- Anticancer Investigations : Another study focused on the anticancer properties of similar indole compounds found that modifications in the substituents significantly affected their cytotoxicity against cancer cells, suggesting a structure-activity relationship (SAR) that could be exploited in drug design.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde?
- Methodological Answer : The synthesis of indole derivatives often involves condensation reactions, Friedel-Crafts alkylation, or formylation. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via refluxing with acetic acid and sodium acetate, which facilitates cyclization and aldehyde group introduction . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetic acid) enhance reaction efficiency.
- Catalysts : Sodium acetate acts as a mild base to deprotonate intermediates.
- Temperature : Reflux (~110–120°C) ensures sufficient energy for cyclization.
- Purification : Column chromatography or recrystallization from acetic acid is recommended to isolate the product .
Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : The aldehyde proton (CHO) typically appears as a singlet at δ 9.8–10.2 ppm. The tert-butyl group shows a singlet at δ 1.2–1.4 ppm (9H), while the ethyl group’s methyl protons resonate at δ 1.3–1.5 ppm (triplet) and methylene at δ 2.5–2.7 ppm (quartet). Aromatic protons in the indole ring appear between δ 7.0–8.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 243.1623 (M+H)+, matching the molecular formula C16H21NO .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the aldehyde group.
- Avoid exposure to strong oxidizers or moisture, as tert-butyl groups may undergo hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for biological activity screening?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict interactions between the aldehyde group and target proteins (e.g., enzymes or receptors). The tert-butyl group’s steric bulk may influence binding affinity .
- QSAR modeling : Correlate electronic properties (e.g., Hammett constants) of substituents with activity data from analogous indole derivatives .
Q. What strategies resolve contradictions in crystallographic data for indole derivatives?
- Methodological Answer :
- SHELX refinement : Use SHELXL for small-molecule refinement to address twinning or disorder in the crystal lattice. The tert-butyl group’s high symmetry may require constraints to refine isotropic displacement parameters .
- High-resolution data : Collect data at synchrotron sources (≤0.8 Å resolution) to improve electron density maps for the ethyl and aldehyde substituents .
Q. How can in vitro assays evaluate the compound’s potential as a pharmacophore?
- Methodological Answer :
- Cellular assays : Test cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., enzyme inhibition). For example, indole-3-carbaldehyde derivatives have been screened against HIV reverse transcriptase .
- Metabolic stability : Use liver microsomes to assess oxidation of the ethyl group via LC-MS metabolite profiling .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
